GSPT1 degrader-2
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Overview
Description
GSPT1 degrader-2 is a small molecule that targets the degradation of the G1 to S phase transition 1 (GSPT1) proteinThis compound has shown significant potential in cancer therapy, particularly in targeting MYC-driven tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSPT1 degrader-2 involves the design and optimization of small molecules that can bind to the cereblon (CRBN) E3 ubiquitin ligase complex. The synthetic route typically includes the following steps:
Design of Thalidomide Analogues: Thalidomide derivatives are designed to bind to CRBN.
Chemical Synthesis: The synthesis involves multiple steps of organic reactions, including amide bond formation, cyclization, and functional group modifications.
Optimization: The compounds are optimized for binding affinity and selectivity towards GSPT1.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
GSPT1 degrader-2 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
GSPT1 degrader-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation mechanisms and the ubiquitin-proteasome system.
Biology: Investigated for its role in regulating cell cycle progression and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly MYC-driven tumors and acute lymphoblastic leukemia
Mechanism of Action
GSPT1 degrader-2 exerts its effects by binding to the CRBN E3 ubiquitin ligase complex, which in turn recruits GSPT1 for ubiquitination and subsequent degradation by the proteasome. This process leads to the depletion of GSPT1, resulting in the inhibition of protein synthesis and induction of apoptosis in cancer cells . The molecular targets involved include CRBN, GSPT1, and components of the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
CC-90009: Another GSPT1 degrader with similar mechanisms of action.
SJ6986: A potent and selective GSPT1/2 degrader with high oral bioavailability.
Uniqueness
GSPT1 degrader-2 is unique in its ability to selectively target GSPT1 for degradation, making it a valuable tool for studying protein degradation mechanisms and a promising candidate for cancer therapy .
Properties
Molecular Formula |
C22H20ClN3O5 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl N-(3-chloro-4-methylphenyl)carbamate |
InChI |
InChI=1S/C22H20ClN3O5/c1-12-2-5-15(9-17(12)23)24-22(30)31-11-13-3-4-14-10-26(21(29)16(14)8-13)18-6-7-19(27)25-20(18)28/h2-5,8-9,18H,6-7,10-11H2,1H3,(H,24,30)(H,25,27,28) |
InChI Key |
VCEJNBKFGYUOAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl |
Origin of Product |
United States |
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